Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate
Description
This compound is a tetrasodium salt featuring a biphenyl core substituted with two azo-linked pyrazolone moieties. Each pyrazolone ring is functionalized with a 3-methyl group, a 5-imino group, and a sulfonato-substituted naphthyl group at the 1-position. Its structure suggests applications as a direct dye for cellulose or a ligand for metal ions due to the sulfonate groups and azo linkages, which are common in industrial dyes and coordination chemistry .
Properties
CAS No. |
83249-31-4 |
|---|---|
Molecular Formula |
C44H32N10Na4O12S2 |
Molecular Weight |
1048.9 g/mol |
IUPAC Name |
tetrasodium;2-[5-[3-(carboxylatomethoxy)-4-[[5-imino-3-methyl-1-(8-sulfonatonaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]-2-[[5-imino-3-methyl-1-(8-sulfonatonaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C44H36N10O12S2.4Na/c1-23-41(43(45)53(51-23)29-13-9-25-5-3-7-37(31(25)19-29)67(59,60)61)49-47-33-15-11-27(17-35(33)65-21-39(55)56)28-12-16-34(36(18-28)66-22-40(57)58)48-50-42-24(2)52-54(44(42)46)30-14-10-26-6-4-8-38(32(26)20-30)68(62,63)64;;;;/h3-20,41-42,45-46H,21-22H2,1-2H3,(H,55,56)(H,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
InChI Key |
BKBHHQMXBMPRIM-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=N)C1N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4C(=NN(C4=N)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C=C5)C)OCC(=O)[O-])OCC(=O)[O-])C7=CC8=C(C=CC=C8S(=O)(=O)[O-])C=C7.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 280-299-4 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Generally, the synthesis involves a series of chemical reactions that may include condensation, oxidation, or reduction processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired outcome.
Industrial Production Methods
In industrial settings, the production of EINECS 280-299-4 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous production processes. The industrial methods are designed to maximize yield and minimize waste, ensuring cost-effectiveness and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
EINECS 280-299-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
The compound Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate is a complex azo dye that has garnered attention in various scientific research applications. This article will explore its applications across different fields, including its use in dyeing processes, potential health impacts, and environmental considerations.
Chemical Properties and Structure
Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate is characterized by its azo linkage and sulfonate groups, which enhance its solubility in water and make it suitable for various applications. The presence of multiple aromatic rings contributes to its stability and color properties.
Dyeing and Pigmentation
This compound is primarily used as a dye in textile industries due to its vibrant color and stability. It is particularly effective for dyeing synthetic fibers such as polyester and nylon. The sulfonate groups improve the dye's affinity for these materials, leading to better uptake and wash-fastness.
Biological Studies
Research has indicated that azo dyes can have biological effects, including mutagenicity. Studies have shown that Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate exhibits varying levels of mutagenicity in different strains of Salmonella typhimurium, indicating potential health risks associated with exposure to this compound .
Environmental Impact Assessments
The environmental persistence of azo dyes has raised concerns regarding their degradation products. Research has focused on the biodegradability of Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate and its potential to form toxic metabolites upon degradation. Studies suggest that under anaerobic conditions, azo dyes can be reduced to amines which may pose additional environmental hazards .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting various substances due to its colorimetric properties. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric analyses.
Case Study 1: Textile Industry Application
A study conducted on the application of Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate in dyeing polyester fabrics demonstrated that the dye provided excellent color fastness properties when treated with various fixing agents . This case highlights the compound's effectiveness in industrial applications.
Case Study 2: Health Risk Assessment
A comprehensive risk assessment was performed on the mutagenicity of this compound using several strains of Salmonella. The results indicated that while some strains showed significant mutagenic response under specific conditions, others did not exhibit any adverse effects. This variability underscores the need for thorough testing before widespread use in consumer products .
Mechanism of Action
The mechanism of action of EINECS 280-299-4 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Biological Activity
Tetrasodium 2,2'-((4,4'-bis((4,5-dihydro-5-imino-3-methyl-1-(8-sulphonato-2-naphthyl)-1H-pyrazol-4-yl)azo)(1,1'-biphenyl)-3,3'-diyl)bis(oxy))bisacetate is a complex azo dye compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound is characterized by its complex molecular structure, which includes multiple functional groups contributing to its reactivity and biological interactions. Its molecular formula is , with a significant molecular weight that reflects its intricate design.
Toxicological Profile
Research indicates that azo dyes can exhibit mutagenic properties. For instance, studies have shown that derivatives of azo dyes can induce mutations in bacterial strains such as Salmonella typhimurium. Specifically, tetrasodium compounds related to this azo dye have been tested for mutagenicity and showed varying degrees of positive results depending on the strain and conditions used during testing .
Case Studies
- Mutagenicity Testing : In a tier II assessment of human health risks associated with similar azo dyes, it was found that compounds exhibiting structural similarities to tetrasodium 2,2'–((4,4'–bis((4,5-dihydro–5–imino–3–methyl–1–(8–sulphonato–2–naphthyl)–1H–pyrazol–4–yl)azo)(1,1'–biphenyl)–3,3'–diyl)bis(oxy))bisacetate showed positive results in mutagenicity assays using S. typhimurium strains . These findings underscore the need for careful assessment of such compounds in consumer products.
- Environmental Impact : The environmental persistence of azo dyes raises concerns regarding their potential accumulation in ecosystems. Studies have indicated that certain azo dyes can be metabolized by microorganisms into aromatic amines, which are known to be toxic and potentially carcinogenic .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C40H28N10O19S4·4Na |
| Molecular Weight | 872.11 g/mol |
| Hazard Classification | Danger (GHS09) |
| Mutagenicity | Positive in certain strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
